
Camptothecin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytotoxic plant alkaloid with antitumor properties; prototypic DNA topoisomerase I inhibitor. Induces single strand DNA breaks and protein-DNA crosslinks.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of camptothecin in cancer cells, and how is this validated experimentally?
this compound inhibits DNA topoisomerase I (Top1) by stabilizing the Top1-DNA cleavage complex, leading to replication fork collapse and DNA double-strand breaks during S-phase . Methodological validation includes:
- Top1 activity assays : Measure Top1-DNA complex formation using gel electrophoresis or fluorescence-based cleavage assays.
- Cell cycle analysis : Flow cytometry to confirm S-phase arrest (e.g., HK1 and C666-1 cells treated with 6 µM this compound for 48 h) .
- Western blotting : Detect downregulation of cyclins (e.g., cyclin 1, CDK1/2) to link cell cycle arrest to molecular targets .
Q. What are the standard in vitro models for assessing this compound cytotoxicity, and how are IC50 values determined?
Common models include human glioblastoma (U87 MG), nasopharyngeal carcinoma (HK1, C666-1), and colorectal cancer cell lines. IC50 determination involves:
- Dose-response curves : Treat cells with this compound (2–10 µM) for 24–72 h, using MTT or CellTiter-Glo assays .
- Time-dependent analysis : Compare viability at 24, 48, and 72 h to identify optimal treatment windows .
- Controls : Include Top1-deficient cells or rescue experiments with Top1 inhibitors (e.g., topotecan) to confirm mechanism specificity .
Q. How is this compound biosynthesized in Camptotheca acuminata, and what omics tools are used to study its regulation?
Biosynthesis involves multiple enzymes, including strictosidine synthase and secologanin transporters. Key methodologies:
- Digital RNA-seq (UMI-RNA-Seq) : Quantify tissue-specific transcripts (e.g., roots vs. leaves) to identify pathway bottlenecks .
- Proteomics : Integrate with transcriptome data to validate enzyme expression levels .
- CRISPR/Cas9 : Knock out candidate genes (e.g., CPT1) in plant models to confirm functional roles .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across preclinical and clinical studies?
Discrepancies often arise from variability in tumor models, pharmacokinetics, or Top1 expression levels. Strategies include:
- Systematic reviews : Aggregate data from 33+ clinical trials (e.g., colorectal, lung cancers) to identify patient subgroups with optimal responses .
- Pharmacodynamic biomarkers : Measure Top1-DNA complex levels in serum or tumor biopsies to correlate with clinical outcomes .
- In silico modeling : Use databases like CDAD to compare this compound derivatives’ IC50 values and molecular targets .
Q. What experimental designs are recommended for studying this compound’s transcriptional effects genome-wide?
Advanced approaches include:
- Bru-Seq : Map RNA synthesis in real-time to detect transcription elongation inhibition and readthrough past termination sites .
- Single-cell RNA-seq : Identify heterogeneous responses in cancer subpopulations (e.g., proto-oncogenes vs. ribosomal genes) .
- Kinase modulation : Combine this compound with CK2 inhibitors (e.g., TBB) to study Top1 phosphorylation dynamics .
Q. How can this compound delivery systems be optimized to enhance tumor targeting and reduce toxicity?
Methodological innovations:
- Nanoformulations : Load this compound onto biotinylated cellulose nanowhiskers or graphene oxide nanoparticles for pH-sensitive release .
- Combinatorial carriers : Co-deliver with adjuvants like niclosamide to enhance blood-brain barrier penetration in glioblastoma models .
- Toxicity screens : Use zebrafish or organoid models to assess off-target effects on reproductive and organ systems .
Q. Key Methodological Considerations
- Reproducibility : Follow guidelines for experimental reporting (e.g., CONSORT for clinical trials, detailed supplementals for compound characterization) .
- Ethical compliance : Register preclinical trials and obtain IRB approval for human-derived samples .
- Data transparency : Share raw RNA-seq/proteomics data via repositories like GEO or PRIDE .
Propiedades
Fórmula molecular |
C20H16N2O4 |
---|---|
Peso molecular |
348.36 |
Sinónimos |
(S)-4-Ethyl-4-hydroxy-1H-pyrano-[3/',4/':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.